Cyclopropylmethanol

Descripción

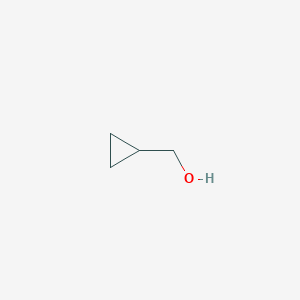

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopropylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDMZGLFZNLYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051922 | |

| Record name | Cyclopropylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Cyclopropanemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2516-33-8 | |

| Record name | Cyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopropylmethanol: A Technical Guide to its Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmethanol (CAS No: 2516-33-8), also known as cyclopropylcarbinol, is a cyclic alcohol that serves as a versatile building block in organic synthesis. Its unique strained three-membered ring imparts distinct reactivity, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. A thorough understanding of its physical properties and associated hazards is paramount for its safe handling, storage, and use in research and development settings. This technical guide provides a comprehensive overview of the physicochemical characteristics and toxicological profile of this compound, supported by references to standardized experimental protocols.

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its application in chemical reactions and for predicting its behavior in various environmental and physiological systems. These properties have been determined through standardized experimental methods.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C4H8O |

| Molecular Weight | 72.11 g/mol [1][2][3] |

| Appearance | Clear, colorless to light yellow liquid[1][4] |

| Boiling Point | 123-124 °C at 738 mmHg[1][5] |

| Melting Point | -60 °C[5][6] |

| Density | 0.890 g/mL at 25 °C[1][5] |

| Solubility | Miscible with water.[5] Soluble in organic solvents like ethanol, diethyl ether, and chloroform.[2][7] |

| Vapor Pressure | 6 mmHg at 25 °C[5] |

| Flash Point | 95 °F (35 °C)[5] |

| Refractive Index (n20/D) | 1.431[5] |

Experimental Protocols for Physical Property Determination

The determination of the physical properties listed above generally follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental reports for this compound are not always publicly available, the methodologies are standardized to ensure reproducibility and comparability of data.

-

Boiling Point (OECD TG 103): This guideline describes several methods for determining the boiling point of a liquid.[1][8][9][10][11] A common method involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. Other methods include using an ebulliometer, dynamic vapor pressure measurement, or differential scanning calorimetry.[1][8][10]

-

Melting Point (OECD TG 102): For substances that are solid at room temperature, this guideline provides methods such as the capillary tube method, where the substance is heated in a capillary tube and the temperatures at which melting begins and is complete are recorded.[12][13][14][15] For liquids like this compound, the freezing point is determined, which is theoretically the same as the melting point.

-

Density (OECD TG 109): This guideline outlines methods for determining the density of liquids and solids.[16][17][18][19][20] For liquids, common methods include the use of a hydrometer, an oscillating densitometer, or a pycnometer, where a precise volume of the liquid is weighed at a specific temperature.[16][17][20]

-

Flash Point (ASTM D93, ISO 2719): While there isn't a specific OECD guideline for the flash point of liquids, standard methods like the Pensky-Martens closed-cup test are widely used.[21][22][23] This method involves heating the liquid in a closed cup and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors ignite.[21][23]

Hazards and Safety Information

This compound is classified as a hazardous substance. A comprehensive understanding of its toxicological profile and associated hazards is essential for implementing appropriate safety measures.

GHS Classification and Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in the table below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (H-code) |

| Flammable Liquids | 🔥 | Warning | H226: Flammable liquid and vapor[3][24] |

| Acute Toxicity, Oral | ❗ | Warning | H302: Harmful if swallowed[3][4][24] |

| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation[4][25] |

| Serious Eye Damage/Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation[3][4][24][25] |

| Specific Target Organ Toxicity — Single Exposure | ❗ | Warning | H335: May cause respiratory irritation[4][25] |

Precautionary Statements

To mitigate the risks associated with the handling of this compound, the following precautionary statements should be observed:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[24]

-

P233: Keep container tightly closed.[24]

-

P240: Ground and bond container and receiving equipment.[24]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[24]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[25]

-

P264: Wash hands thoroughly after handling.[25]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[25]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][25]

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[24]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[25]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[25]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][24][25]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[25]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Experimental Protocols for Hazard Determination

The GHS classifications are based on data from toxicological studies, which are conducted according to standardized guidelines to ensure the welfare of experimental animals and the reliability of the data.

-

Acute Oral Toxicity (OECD TG 420, 423, or 425): These guidelines describe methods for assessing the toxicity of a substance after a single oral dose.[3][5][26][27][28][29] The Acute Toxic Class Method (TG 423) or the Up-and-Down Procedure (TG 425) are often preferred as they use fewer animals than the traditional LD50 test (formerly OECD TG 401).[5][6][25][30][31] These studies involve administering the substance to animals (usually rats) and observing them for signs of toxicity and mortality over a set period.[32]

-

Acute Dermal Irritation/Corrosion (OECD TG 404): This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[4][7][33][34][35] The test involves applying the substance to the skin of an animal (typically a rabbit) for a defined period and then observing the skin for signs of erythema (redness) and edema (swelling).[4]

-

Acute Eye Irritation/Corrosion (OECD TG 405): This guideline evaluates the potential of a substance to cause eye irritation or damage.[2][24][36][37][38] The substance is applied to the eye of an animal (usually a rabbit), and the eyes are examined for lesions on the cornea, iris, and conjunctiva at specific intervals.[2][24][36]

Logical Relationship between Physical Properties and Hazards

The physical properties of this compound are directly linked to its potential hazards. The following diagram illustrates these relationships.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical properties and associated hazards. Its flammability, oral toxicity, and irritant properties necessitate careful handling and the use of appropriate personal protective equipment in a well-ventilated environment. By adhering to the safety precautions outlined in this guide and understanding the basis of its hazard classifications, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Test No. 103: Boiling Point | OECD [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. lcslaboratory.com [lcslaboratory.com]

- 12. oecd.org [oecd.org]

- 13. laboratuar.com [laboratuar.com]

- 14. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Test No. 109: Density of Liquids and Solids | OECD [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 21. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 22. Flash point - Wikipedia [en.wikipedia.org]

- 23. precisionlubrication.com [precisionlubrication.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 27. laboratuar.com [laboratuar.com]

- 28. oecd.org [oecd.org]

- 29. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 30. oecd.org [oecd.org]

- 31. oecd.org [oecd.org]

- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 33. oecd.org [oecd.org]

- 34. oecd.org [oecd.org]

- 35. nucro-technics.com [nucro-technics.com]

- 36. oecd.org [oecd.org]

- 37. oecd.org [oecd.org]

- 38. flashpointsrl.com [flashpointsrl.com]

cyclopropylmethanol CAS number and molecular weight

An In-depth Technical Guide to Cyclopropylmethanol

For researchers, scientists, and professionals in drug development, this compound (CAS No: 2516-33-8) is a valuable building block in organic synthesis. Its unique strained ring structure provides novel pathways for the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides key technical data, experimental protocols, and a visual representation of a common synthetic workflow.

Core Physicochemical Data

This compound is a colorless liquid with a distinctive chemical profile. The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| CAS Number | 2516-33-8 | [1][2] |

| Molecular Weight | 72.11 g/mol | [1][2][3][4] |

| Molecular Formula | C₄H₈O | [1][5] |

| Density | 0.890 g/mL at 25 °C | [2][3] |

| Boiling Point | 123-124 °C at 738 mmHg | [2][3] |

| Refractive Index | n20/D 1.431 | [3] |

Synthesis of this compound: Experimental Protocol

This compound can be synthesized through various methods, including the reduction of cyclopropanecarboxaldehyde (B31225) or cyclopropanecarboxylic acid and its esters. Below is a detailed protocol for the synthesis of this compound via the reduction of methyl cyclopropanecarboxylate (B1236923).

Materials:

-

1L three-neck flask

-

Methyl cyclopropanecarboxylate (100g, 1mol)

-

Sodium borohydride (B1222165) (57g, 1.5mol)

-

Methanol (500mL)

-

Aluminum trichloride (B1173362) (66.67g, 0.5mol)

-

Saturated ammonium (B1175870) chloride aqueous solution

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a 1L three-neck flask, combine 100g (1mol) of methyl cyclopropanecarboxylate and 57g (1.5mol) of sodium borohydride in 500mL of methanol.

-

Cool the mixture to 2°C using an ice bath.

-

Slowly add 66.67g (0.5mol) of aluminum trichloride to the cooled mixture in batches to control the reaction temperature.

-

Allow the reaction to proceed overnight with continuous stirring.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Filter the resulting mixture to remove any solids.

-

Concentrate the filtrate to remove the methanol.

-

Rectify the crude product to obtain pure this compound. This process should yield approximately 53.49g of the final product.[6]

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound from methyl cyclopropanecarboxylate.

Caption: Synthesis of this compound Workflow

References

- 1. DE19543087A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound CAS NO - 2516-33-8 Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 3. lifechempharma.com [lifechempharma.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN117402062B - Method for preparing this compound and recycling byproduct sodium tetramethoxyborate - Google Patents [patents.google.com]

- 6. Method for preparing cyclopropyl carbinol - Eureka | Patsnap [eureka.patsnap.com]

Cyclopropylmethanol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of cyclopropylmethanol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis, offering available solubility data, detailed experimental protocols for solubility determination, and insights into the role of the cyclopropyl (B3062369) motif in biological signaling pathways.

Introduction to this compound

This compound (C4H8O) is a cyclic primary alcohol that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique strained three-membered ring structure imparts distinct chemical properties, making it a valuable building block for the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals.[1] The cyclopropyl group can enhance metabolic stability, improve potency, and influence the conformational rigidity of drug candidates, making this compound a key intermediate in the development of novel therapeutics.[2][3]

Solubility of this compound: A Qualitative Overview

The following table summarizes the available qualitative solubility information for this compound. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

| Solvent | Qualitative Solubility |

| Water | Soluble/Miscible[1][4][5] |

| Ethanol | Soluble/Miscible[1] |

| Diethyl Ether | Soluble/Miscible[1] |

| Chloroform | Soluble[4] |

| Ethyl Acetate | Soluble[4] |

| Acetone | Soluble |

| Methanol | Soluble |

| n-Butanol | Soluble |

| Cyclohexane | Soluble |

| Toluene | Soluble |

| Heptane | Soluble |

| Xylene | Soluble |

| Tetrahydrofuran (THF) | Soluble |

Experimental Protocol for Determining Solubility and Miscibility

The following protocol outlines a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol can be adapted for both determining the concentration of a saturated solution and for assessing miscibility.

Materials and Equipment

-

This compound (high purity, >99%)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and vials for sample analysis

-

Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

cyclopropylmethanol spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of Cyclopropylmethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes a logical workflow for spectral analysis.

Molecular Structure

This compound (C₄H₈O) is a primary alcohol containing a cyclopropyl (B3062369) ring. Its structure dictates the spectral features observed in NMR, IR, and MS analyses.

IUPAC Name: this compound[1] Molecular Formula: C₄H₈O[1] Molecular Weight: 72.11 g/mol [1] CAS Number: 2516-33-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide distinct signals corresponding to the different nuclei in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals for the methylene (B1212753) protons of the hydroxymethyl group, the methine proton on the cyclopropyl ring, and the diastereotopic methylene protons of the cyclopropyl ring.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Doublet | 2H | -CH₂OH |

| ~1.0 | Multiplet | 1H | -CH- |

| ~0.5 | Multiplet | 2H | -CH₂- (cyclopropyl) |

| ~0.2 | Multiplet | 2H | -CH₂- (cyclopropyl) |

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is typically acquired in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~68 | -CH₂OH |

| ~14 | -CH- |

| ~4 | -CH₂- (cyclopropyl) |

Note: Data is typically acquired in CDCl₃.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: A solution is prepared by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[3][4][5] An internal standard such as tetramethylsilane (B1202638) (TMS) may be added for chemical shift referencing (δ = 0.00 ppm).[6] The solution is transferred to a 5 mm NMR tube.[3][7]

-

Instrumentation: Spectra are typically acquired on a 300 MHz or 400 MHz NMR spectrometer.[8][9]

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 16-64, depending on the concentration.

-

Relaxation delay: 1-5 seconds to ensure full relaxation of protons.

-

Pulse width: A 90° pulse is typically used.

-

Spectral width: A range of 0-10 ppm is generally sufficient.

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 256 or more may be required due to the low natural abundance of ¹³C.[9]

-

Technique: Proton-decoupled mode is used to simplify the spectrum to single lines for each carbon.

-

Relaxation delay: 2-10 seconds.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl (-OH) group and the C-H bonds of the cyclopropyl and methylene groups.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~3080, ~3000 | Medium | C-H stretch (cyclopropyl) |

| ~2930, ~2870 | Strong | C-H stretch (aliphatic -CH₂-) |

| ~1450 | Medium | CH₂ scissoring |

| ~1030 | Strong | C-O stretch (primary alcohol) |

Note: Data corresponds to a neat liquid sample.[1]

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the spectrum is typically obtained using the neat technique.

-

Sample Preparation: A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[10] Alternatively, a capillary cell can be used.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates or cell is recorded.[11]

-

The sample is placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique used for volatile compounds like this compound.

Table 4: Mass Spectrometry Data (EI) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 72 | ~15 | [M]⁺ (Molecular Ion) |

| 71 | ~20 | [M-H]⁺ |

| 57 | ~40 | [M-CH₃]⁺ or [C₄H₉]⁺ |

| 44 | 100 | [C₂H₄O]⁺ (Base Peak) |

| 43 | ~30 | [C₃H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ (Cyclopropyl or Allyl cation) |

| 39 | ~27 | [C₃H₃]⁺ |

| 31 | ~25 | [CH₂OH]⁺ |

Note: Fragmentation patterns can vary based on the instrument and ionization energy.[1]

Experimental Protocol: Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile liquids like this compound.[1]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.[12]

-

Instrumentation: A GC-MS system is used, which consists of a gas chromatograph for separation and a mass spectrometer for detection.

-

Gas Chromatography (GC) Parameters:

-

Injector: A small volume (e.g., 1 µL) of the sample solution is injected into the heated injector port.

-

Column: A capillary column (e.g., DB-5 or similar) is used to separate the analyte from the solvent and any impurities.

-

Oven Program: A temperature gradient is used to ensure good separation and peak shape.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.[1]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: A mass range of m/z 30-200 is typically scanned to detect the molecular ion and relevant fragments.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of a this compound sample.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Cyclopropanemethanol | C4H8O | CID 75644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. courses.washington.edu [courses.washington.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Cyclopropyl Group: A Comprehensive Technical Guide to Its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group, a three-membered carbocycle, is a deceptively simple yet powerful structural motif in modern chemistry. Its unique electronic properties and inherent ring strain endow it with reactivity patterns that are distinct from its acyclic or larger-ring counterparts. This has made it an invaluable tool in organic synthesis and a privileged scaffold in medicinal chemistry, where its incorporation can significantly enhance biological activity, modulate metabolic stability, and refine pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of the core principles governing the reactivity of the cyclopropyl group, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways.

Core Principles: The Origins of Unique Reactivity

The fundamental reactivity of the cyclopropyl group is a direct consequence of its unique electronic structure and the substantial ring strain imposed by its geometry.[4]

Ring Strain

Unlike the strain-free chair conformation of cyclohexane, the planar, triangular geometry of cyclopropane (B1198618) forces the internal C-C-C bond angles to be 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon.[5] This deviation creates significant angle strain . Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, leading to torsional strain .[6] The combination of these factors results in a total ring strain energy of approximately 27-29 kcal/mol, which substantially weakens the C-C bonds and provides a powerful thermodynamic driving force for ring-opening reactions.[7][8]

Electronic Structure: The Walsh and Coulson-Moffitt Models

The bonding in cyclopropane is not described by simple sp³-sp³ sigma bonds. Two primary models explain its electronic nature:

-

Coulson-Moffitt (Bent Bond) Model : This model proposes that the carbon atoms use orbitals with higher p-character for the C-C bonds and higher s-character for the C-H bonds. The overlap of these C-C orbitals occurs outside the direct internuclear axis, creating weaker, "bent" bonds that possess partial π-character.[2][9]

-

Walsh Model : This model describes the bonding in terms of a basis set of sp² hybridized orbitals and p-orbitals. It results in a high-lying Highest Occupied Molecular Orbital (HOMO) that has significant π-character, explaining why cyclopropane can interact with electrophiles in a manner similar to an alkene.[9]

This inherent π-character allows the cyclopropyl group to participate in hyperconjugation, effectively stabilizing adjacent carbocations.[9] The weakened C-C bonds and alkene-like electronic nature are the cornerstones of its diverse reactivity.

Quantitative Reactivity Data

The high ring strain directly impacts the bond strengths within the cyclopropyl moiety, making them more susceptible to cleavage than typical alkane bonds. This is reflected in their thermochemical properties.

Table 1: Comparison of Strain Energies and Bond Dissociation Energies (BDEs) for Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C BDE (kcal/mol) | C-H BDE (kcal/mol) |

| Cyclopropane | ~27.5[8] | ~65[6] | ~104[10] |

| Cyclobutane | ~26.3[6] | ~63[11] | ~97 |

| Cyclopentane (B165970) | ~6.2 | ~85 | ~95 |

| Cyclohexane | ~0 | ~88 | ~98 |

| Propane (B168953) (acyclic ref.) | 0 | ~85[6] | ~101 (primary), ~98 (secondary) |

Data compiled from multiple sources.[6][8][10][11]

The C-C bond in cyclopropane is approximately 20 kcal/mol weaker than in a typical acyclic alkane, highlighting its propensity to undergo ring-opening reactions.[6][11]

Fundamental Reaction Classes

The cyclopropyl group participates in a wide array of chemical transformations, which can be broadly categorized based on the nature of the attacking species or the method of activation.

Electrophilic Ring Opening

Due to the π-character of its C-C bonds, cyclopropane can be attacked by electrophiles. The reaction typically proceeds via a corner-protonated or edge-complexed intermediate, leading to a carbocation that is subsequently trapped by a nucleophile.[12][13] These reactions follow Markovnikov's rule, with the most stable carbocation being formed upon ring opening.[2]

Nucleophilic Ring Opening: The Role of Donor-Acceptor Cyclopropanes

Unactivated cyclopropanes are resistant to nucleophilic attack. However, if the ring is substituted with both an electron-donating group (D) and an electron-accepting group (A), it becomes highly polarized and susceptible to nucleophilic ring opening.[14][15] This "push-pull" system activates the cyclopropane as a potent electrophile, and the reaction is often compared to a homologous Michael addition.[15] Lewis acids can further enhance reactivity by coordinating to the acceptor group, increasing the electrophilicity of the ring.[9][16]

Caption: Activation of a Donor-Acceptor Cyclopropane for nucleophilic ring opening.

Radical Reactions

The weak C-C bonds of cyclopropanes are susceptible to homolytic cleavage. Radical reactions can be initiated by traditional radical initiators or, more recently, through visible-light photoredox catalysis.[17][18] These reactions often involve the addition of a radical to an activated cyclopropane (e.g., a methylenecyclopropane), which triggers a ring-opening event to form a more stable radical intermediate that can then participate in subsequent cyclizations or trapping reactions.[17]

Transition Metal-Catalyzed Reactions

Transition metals, particularly those from the late transition series (e.g., Rh, Pd, Ni, Ru), are exceptionally effective at activating the C-C bonds of cyclopropanes.[19] The general mechanism involves the oxidative addition of the metal into a strained C-C bond to form a metallacyclobutane intermediate. This intermediate is a versatile synthon that can undergo various subsequent transformations, including:

-

Cycloadditions : Vinylcyclopropanes (VCPs) can act as five-carbon building blocks in formal [5+2] cycloadditions with alkynes or alkenes to form seven-membered rings.[20]

-

Carbonylative Cycloadditions : In the presence of carbon monoxide (CO), VCPs can undergo [5+1] or [5+2+1] cycloadditions to generate six- or eight-membered rings, respectively.[21][22]

-

Cross-Coupling Reactions : The cyclopropyl group itself can participate in cross-coupling reactions, serving as a three-carbon synthon.

Caption: Simplified catalytic cycle for a Rh(I)-catalyzed [5+2] cycloaddition.

Photochemical Reactions

Visible-light photoredox catalysis has emerged as a mild and powerful tool for initiating ring-opening reactions of cyclopropanes, particularly those bearing a carbonyl group (acyl cyclopropanes).[23] The reaction often proceeds via a single-electron transfer (SET) from the excited photocatalyst to the cyclopropane, generating a radical anion which then undergoes ring-opening. This strategy has been successfully applied to various intramolecular and intermolecular cycloaddition reactions.

Role in Drug Development and Medicinal Chemistry

The cyclopropyl group is a "bioisostere" for various functional groups, such as vinyl groups and gem-dimethyl groups, and is frequently incorporated into drug candidates for several strategic reasons:[2][3]

-

Metabolic Stability : The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[24] This can increase a drug's half-life.

-

Potency and Selectivity : As a rigid linker, the cyclopropyl group constrains the conformation of a molecule, which can lead to a more favorable, lower-entropy binding to a biological target, thereby increasing potency and selectivity.[3]

-

Physicochemical Properties : It increases the sp³ character of a molecule, which can improve solubility and other drug-like properties compared to a flat, sp²-rich analogue.

However, caution is warranted, especially with cyclopropylamines. The nitrogen atom can facilitate CYP-mediated oxidation, leading to ring-opened reactive intermediates that can form covalent adducts with proteins, a potential mechanism for toxicity.[24]

Detailed Experimental Protocols

The following protocols provide detailed, practical methodologies for key transformations involving the cyclopropyl group.

Protocol 1: Simmons-Smith Cyclopropanation of an Alkene (Furukawa Modification)

This protocol describes the cyclopropanation of 1-octene (B94956) using diethylzinc (B1219324) and diiodomethane (B129776), a widely used and reliable modification of the classic Simmons-Smith reaction.[23]

Materials:

-

1-Octene (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)

-

Diiodomethane (CH₂I₂), (2.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup : To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (e.g., 1.12 g, 10.0 mmol) and anhydrous DCM (20 mL).

-

Cooling : Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition : While stirring at 0 °C, slowly add the diethylzinc solution (20.0 mL, 20.0 mmol) via syringe over 10 minutes. Following this, add diiodomethane (5.36 g, 20.0 mmol) dropwise via syringe over 15 minutes. A white precipitate of zinc iodide may form.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching : After the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (25 mL). Stir vigorously until gas evolution ceases.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel or by distillation to yield the product, (octan-1-yl)cyclopropane.

Caption: Experimental workflow for the Simmons-Smith cyclopropanation reaction.

Protocol 2: Nucleophilic Ring Opening of a Donor-Acceptor Cyclopropane

This protocol describes a general procedure for the ring-opening of a cyclopropane activated with two ester groups (acceptors) and a phenyl group (donor) using a thiophenolate nucleophile.[12][15]

Materials:

-

Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 eq)

-

p-Thiocresol (1.0 eq)

-

Potassium tert-butoxide (1.05 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Nucleophile Preparation : In a small flask, dissolve p-thiocresol (e.g., 124 mg, 1.0 mmol) and potassium tert-butoxide (118 mg, 1.05 mmol) in anhydrous DMSO (4 mL).

-

Reaction Setup : In a separate flask, dissolve dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (234 mg, 1.0 mmol) in anhydrous DMSO (6 mL).

-

Reaction : Add the prepared thiophenolate solution to the cyclopropane solution. Stir the reaction mixture for 30-60 minutes at ambient temperature (approx. 22 °C). Monitor the disappearance of the starting material by TLC.

-

Quenching : Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution (20 mL).

-

Extraction : Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Workup : Combine the organic extracts and wash with brine (25 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to afford the ring-opened product.[12]

Conclusion

The fundamental reactivity of the cyclopropyl group is a rich and complex field driven by the interplay of ring strain and unique electronic structure. Its predictable yet versatile transformations, including electrophilic, nucleophilic, radical, and metal-catalyzed ring-openings and cycloadditions, have cemented its role as a critical building block in organic synthesis. For professionals in drug discovery, a thorough understanding of both the stabilizing and potentially bio-activatable nature of the cyclopropyl moiety is essential for its rational application in the design of next-generation therapeutics. The continued development of novel catalytic methods promises to further expand the synthetic utility of this small but powerful ring system.

References

- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. Carbon-hydrogen bond dissociation energies: the curious case of cyclopropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Rate constants for the reaction of HO2 radicals with cyclopentane and propane between 673 and 783 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 19. chem.pku.edu.cn [chem.pku.edu.cn]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Addition to Cyclopropylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group is a highly sought-after motif in medicinal chemistry, valued for its ability to confer unique and advantageous properties to drug candidates.[1][2] Cyclopropylmethanol and its derivatives serve as versatile building blocks for introducing this three-membered ring, and their electrophilic addition reactions provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation through regioselective ring-opening. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of electrophilic additions to this compound derivatives.

Core Concepts: Reaction Mechanisms and Stereochemistry

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to electrophilic attack, leading to a ring-opening event. The reaction is initiated by the attack of an electrophile (E+) on the cyclopropane ring, which behaves as a nucleophile. This attack can occur at a corner or an edge of the ring, leading to the formation of a carbocationic intermediate. The subsequent capture of this intermediate by a nucleophile (Nu-) results in the formation of a ring-opened product, typically a homoallylic alcohol derivative.

The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation. In the case of substituted cyclopropylmethanols, the electrophile will add in a manner that generates the most stable carbocationic intermediate, often following Markovnikov's rule.[3] The stereochemical outcome of the reaction is highly dependent on the substrate and the reaction conditions, and can proceed with either retention or inversion of configuration at the carbon centers. Stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives has been reported, providing access to highly congested tertiary homoallylic alcohols and ethers.

A general workflow for the electrophilic addition and ring-opening of a this compound derivative can be visualized as follows:

Key Experimental Protocols

This section details selected experimental protocols for the electrophilic ring-opening of this compound derivatives with various electrophiles.

Synthesis of γ-Iodo Ketones from 1-Substituted Cyclobutanols (Analogous System)

This protocol for the synthesis of γ-iodo ketones from cyclobutanols provides a valuable analogy for the corresponding reaction with cyclopropylmethanols, which would be expected to yield β-iodo ketones after rearrangement.[4]

General Procedure: [4]

-

Dissolve sodium iodide (0.33 mmol) in 1 mL of H₂O.

-

Add the sodium iodide solution to a solution of the 1-substituted cyclobutanol (B46151) (0.33 mmol) in 2 mL of DME.

-

Purge the reaction mixture with N₂.

-

Dissolve ceric ammonium (B1175870) nitrate (B79036) (CAN) (0.67 mmol) in 2 mL of DME.

-

Add the CAN solution dropwise to the reaction mixture with stirring.

-

After stirring for the appropriate time, remove the volatiles via rotary evaporation.

-

Add water to the residue and extract three times with diethyl ether.

-

Combine the organic layers, dry with MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography.

Synthesis of γ-Bromo Ketones from 1-Substituted Cyclobutanols (Analogous System)

Similar to the iodination protocol, this procedure for bromination of cyclobutanols can be adapted for this compound derivatives.[4]

General Procedure: [4]

-

Dissolve potassium bromide (0.33 mmol) in 1 mL of H₂O.

-

Add the potassium bromide solution to the 1-substituted cyclobutanol (0.33 mmol) in 3 mL of CH₂Cl₂.

-

Purge the reaction mixture with N₂.

-

Dissolve CAN (0.67 mmol) in 2 mL of H₂O.

-

Add the CAN solution dropwise to the reaction mixture with stirring.

-

After stirring for 30 minutes, remove the volatiles via rotary evaporation.

-

Add water to the residue and extract three times with diethyl ether.

-

Combine the organic layers, dry with MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of γ-halogenated ketones from 1-substituted cyclobutanols, which serve as a useful proxy for the expected reactivity of this compound derivatives.

Table 1: Synthesis of γ-Iodo Ketones [4]

| Substrate R Group | Product | Yield (%) |

| Phenyl | 2a | 79 |

| p-Methoxyphenyl | 2b | 67 |

| p-Fluorophenyl | 2c | 79 |

| Cyclohexyl | 2d | 64 |

| n-Hexyl | 2e | 80 |

Table 2: Synthesis of γ-Bromo Ketones [4]

| Substrate R Group | Product | Yield (%) |

| Phenyl | 3a | 87 |

| p-Methoxyphenyl | 3b | 90 |

| p-Fluorophenyl | 3c | 85 |

Applications in Drug Development and Total Synthesis

The electrophilic ring-opening of this compound derivatives is a valuable transformation in the synthesis of complex molecules, including natural products and pharmaceutically active compounds. The resulting homoallylic alcohols are versatile intermediates that can be further elaborated.

For instance, 2-arylcyclopropylmethanols have been utilized as substitutes for homoallyl aryl alcohols in the Prins cyclization to construct cis-2,6-disubstituted tetrahydropyrans, a common scaffold in natural products. This approach was successfully applied to the total synthesis of (±)-centrolobine.[2]

The unique electronic and conformational properties of the cyclopropyl group can impart favorable pharmacokinetic properties to drug molecules. The synthesis of cyclopropyl analogues of biologically active compounds, such as antagonists for the N-methyl-D-aspartate (NMDA) receptor, often involves the manipulation of cyclopropyl-containing building blocks.[4]

The logical flow from a this compound derivative to a potential drug candidate can be illustrated as follows:

Conclusion

Electrophilic addition to this compound derivatives represents a robust and versatile strategy for the synthesis of valuable homoallylic alcohol building blocks. The reaction proceeds through a carbocationic intermediate, and the regioselectivity and stereoselectivity can be controlled to afford complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals looking to leverage this powerful transformation in their synthetic endeavors. Further exploration of a wider range of electrophiles and detailed mechanistic studies will undoubtedly continue to expand the utility of this important reaction in organic synthesis and medicinal chemistry.

References

- 1. Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Arylthis compound as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran: synthesis of (±)-centrolobine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides - PMC [pmc.ncbi.nlm.nih.gov]

Safety Precautions for Handling Cyclopropylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety precautions necessary for the handling of cyclopropylmethanol. The information is intended for researchers, scientists, and professionals in the field of drug development who may work with this chemical. This document synthesizes data from material safety data sheets, toxicological reports, and standardized experimental guidelines to ensure a thorough understanding of the risks and the implementation of appropriate safety measures.

Chemical and Physical Properties

This compound, also known as cyclopropylcarbinol, is a colorless to light yellow liquid.[1] It is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2516-33-8 | [1][2] |

| Molecular Formula | C4H8O | [3][4] |

| Molecular Weight | 72.11 g/mol | [1][5] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 123-124 °C at 738 mmHg | [1][3] |

| Melting Point | -60 °C | [3][6] |

| Flash Point | 35 °C (95 °F) | [3][6][7] |

| Density | 0.890 g/mL at 25 °C | [1][3] |

| Water Solubility | Miscible | [3][6] |

| Vapor Pressure | 6 mmHg at 25 °C | [3][4] |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous chemical with multiple potential routes of exposure and associated health effects. It is crucial to understand its toxicological profile to implement effective safety protocols.

Acute Toxicity

The primary routes of acute toxicity are ingestion, inhalation, and dermal contact. Quantitative data from animal studies are summarized in Table 2.

Table 2: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 631 mg/kg | [6] |

| LC50 | Rat | Inhalation | 3,300 mg/m³/6hr | [5] |

Hazard Statements

Based on available data, this compound is associated with the following hazard classifications:

-

Causes Severe Skin Burns and Eye Damage (H314)[5]

-

May Cause Respiratory Irritation (H335)[9]

-

Suspected of Damaging Fertility or the Unborn Child (H361)[5]

-

May Cause Damage to Organs Through Prolonged or Repeated Exposure [5]

Other Toxicological Concerns

-

Neurotoxicity: Potentially neurotoxic effects were observed in an oral lethal-dose study in rats.[5]

-

Cardiotoxicity: Histopathological changes of the heart were observed in a 4-week inhalation study in rats.[5]

-

Dermatotoxicity: The substance is a dermatotoxin, causing skin burns.[5]

Information regarding the specific signaling pathways and detailed mechanisms of toxicity for this compound is not extensively available in the public domain. Further research is required to elucidate these aspects.

Experimental Protocols for Safety Assessment

The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections outline the general methodologies for key toxicological and flammability assessments.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

This method determines the acute oral toxicity of a substance.[4]

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[4]

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water, withheld) overnight before dosing.[4]

-

Dose Administration: The test substance is administered as a single oral dose via gavage.[4] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]

-

Procedure: The test is conducted in a stepwise manner. The outcome of dosing at one level determines the dose for the next step. If an animal dies, the next animal is dosed at a lower level. If it survives, the next animal is dosed at a higher level.[10]

-

Endpoint: The test allows for the classification of the substance's toxicity based on the observed mortality at different dose levels.[4]

Acute Inhalation Toxicity (Adapted from OECD Guideline 403)

This test assesses the toxicity of a substance upon inhalation.[11]

-

Test Animals: Healthy, young adult rats are the preferred species.[1]

-

Exposure: Animals are exposed to the test substance as a vapor in a whole-body or nose-only inhalation chamber for a fixed duration, typically four hours.[1][11]

-

Concentrations: At least three concentrations are typically used, with 10 animals (5 male, 5 female) per group.[11]

-

Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days. Body weight is monitored weekly.[11]

-

Endpoint: The median lethal concentration (LC50) is calculated, which is the concentration of the substance that is lethal to 50% of the test animals.[11]

Skin Corrosion/Irritation (Adapted from OECD Guideline 404)

This method determines the potential of a substance to cause skin irritation or corrosion.[12]

-

Test Animals: Albino rabbits are typically used.[12]

-

Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.[13]

-

Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[12]

-

Exposure: The exposure duration is typically up to four hours.[12]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[12]

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[12]

Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[6]

-

Test Animals: Albino rabbits are the recommended species.[14]

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[3][14]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[14]

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.[14]

Flash Point Determination (Adapted from ASTM D56)

This method determines the flash point of a volatile liquid.[15]

-

Apparatus: A Tag Closed-Cup Tester is used.[15]

-

Procedure: A specified volume of the liquid is placed in the test cup and heated at a slow, constant rate.[15][16]

-

Ignition Source: An ignition source is passed over the cup at specified intervals.[15][16]

-

Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[15][16]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize the risk of exposure and accidents.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1][6]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6][17]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when working with this compound (see Table 3).

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specification/Standard | Reference(s) |

| Eyes/Face | Safety goggles, face shield | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | [6][17] |

| Skin | Chemical-resistant gloves, lab coat, protective clothing | Appropriate protective gloves (e.g., nitrile rubber, neoprene) and clothing to prevent skin exposure. | [6][17] |

| Respiratory | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. | [6][17] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[17]

-

Do not breathe vapor or mist.[6]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6][8]

-

Use non-sparking tools.[6]

-

Take precautionary measures against static discharge.[6]

-

Wash hands thoroughly after handling.[6]

Storage

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

Table 4: First Aid for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][17] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6][17] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][17] |

| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention. | [6][17] |

Accidental Release Measures

-

Small Spills:

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Notify emergency services.

-

Contain the spill if it can be done without risk.

-

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][17]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][17]

-

Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[6]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key safety workflows and logical relationships for handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response procedures for incidents involving this compound.

Caption: Logical relationship for hazard identification and risk assessment.

Conclusion

This compound is a valuable chemical intermediate with significant hazards, including flammability, acute toxicity, and corrosivity. A thorough understanding of these risks, coupled with the stringent application of the safety precautions outlined in this guide, is essential for the protection of all personnel working with this compound. Researchers, scientists, and drug development professionals must prioritize safety through the consistent use of engineering controls, appropriate personal protective equipment, and adherence to established safe handling and emergency procedures.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 8. SOP - Flammables and Combustibles - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. eurolab.net [eurolab.net]

- 12. nucro-technics.com [nucro-technics.com]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. oecd.org [oecd.org]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. delltech.com [delltech.com]

- 17. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Cyclopropylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylmethanol (also known as cyclopropylcarbinol) is a vital structural motif in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the cyclopropyl (B3062369) group can impart desirable metabolic stability and binding characteristics. Understanding the thermal stability and decomposition pathways of this molecule is crucial for ensuring safety, optimizing reaction conditions, and assessing its persistence under thermal stress. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon available kinetic data from analogous compounds, outlining experimental methodologies for its study, and proposing the operative decomposition mechanisms.

Introduction

The unique chemical properties of this compound are largely dictated by the inherent strain of the three-membered ring. While this strain energy facilitates a variety of useful synthetic transformations, it also makes the molecule susceptible to rearrangement and decomposition upon heating. The thermal decomposition of cyclopropanes typically proceeds through the cleavage of a C-C bond to form a biradical intermediate, which can then undergo various rearrangements or fragmentation reactions. For this compound, the presence of the hydroxymethyl substituent is expected to influence the stability of these intermediates and the distribution of the final decomposition products. This document serves as a technical resource, consolidating the current understanding and providing detailed protocols for the analysis of this compound's thermal properties.

Thermal Stability and Kinetic Data

The gas-phase pyrolysis of methylcyclopropanemethanol was investigated in a static system over a temperature range of 640-720 K[1]. The overall decomposition was found to be a first-order, homogeneous, and likely unimolecular process[1].

Table 1: Kinetic Parameters for the Thermal Decomposition of Methylcyclopropanemethanol [1]

| Parameter | Value | Units |

| Temperature Range | 640 - 720 | K |

| Pressure Range | 4 - 16 | torr |

| Rate Equation | k(total) = 10¹⁴.⁸ ± ¹.⁷ exp(-248.2 ± 12.1 / RT) | s⁻¹ |

| Activation Energy (Ea) | 248.2 ± 12.1 | kJ mol⁻¹ |

| Pre-exponential Factor (A) | 10¹⁴.⁸ ± ¹.⁷ | s⁻¹ |

These parameters suggest a high activation barrier for the decomposition, indicative of the energy required to cleave a C-C bond in the cyclopropane (B1198618) ring. The pre-exponential factor is consistent with a unimolecular reaction involving a "loose" transition state, such as the formation of a biradical intermediate[1].

Decomposition Products

The thermal decomposition of methylcyclopropanemethanol yields a mixture of isomerization and fragmentation products. The primary products identified are consistent with rearrangements that seek to relieve ring strain[1].

Table 2: Identified Decomposition Products of Methylcyclopropanemethanol [1]

| Product Type | Compound Name |

| Isomerization | cis-2-Methyl-1-buten-4-ol |

| trans-2-Methyl-1-buten-4-ol | |

| 2-Methyl-2-buten-1-ol | |

| Fragmentation | Various unspecified fragmentation products |

The formation of these isomeric butenols suggests a mechanism involving ring-opening to a biradical, followed by a hydrogen shift. The presence of further fragmentation products indicates that at these temperatures, secondary decomposition of the initial products occurs[1]. For the parent this compound, the primary isomerization product would be expected to be but-3-en-1-ol.

Proposed Decomposition Mechanism

Based on the kinetic data and product analysis for methylcyclopropanemethanol, a biradical mechanism is proposed for the thermal decomposition of this compound[1]. The process is initiated by the homolytic cleavage of one of the C-C bonds in the cyclopropane ring, which is the rate-determining step.

Caption: Proposed biradical mechanism for this compound decomposition.

The initial ring-opening can occur at either the C1-C2 or C1-C3 bond, leading to a 1,3-biradical intermediate. This highly reactive species can then undergo a rapid 1,4-hydrogen shift from the hydroxymethyl group to one of the radical centers, resulting in the formation of the more stable but-3-en-1-ol. Alternatively, further C-C bond cleavage in the biradical intermediate can lead to smaller fragmentation products.

Experimental Protocols

To fully characterize the thermal stability and decomposition of this compound, a combination of analytical techniques should be employed. The following are detailed methodologies based on standard practices and the study of analogous compounds[1].

Gas-Phase Pyrolysis Kinetics

This experiment aims to determine the kinetic parameters (activation energy, pre-exponential factor) of the gas-phase decomposition.

Methodology:

-

Apparatus: A static pyrolysis system is used, consisting of a Pyrex reaction vessel of known volume housed in a temperature-controlled furnace (e.g., a fused salt thermostat for high thermal stability)[1]. The vessel is connected to a high-vacuum line via greaseless stopcocks to prevent contamination.

-

Sample Preparation: A sample of high-purity this compound is degassed through several freeze-pump-thaw cycles.

-

Pyrolysis: The reactant is admitted into the heated, evacuated reaction vessel to a known initial pressure (e.g., 4-16 torr)[1]. The reaction is allowed to proceed for a set period.

-

Analysis: At the end of the reaction time, the contents of the vessel are expanded into a sample loop connected to a gas chromatograph (GC) equipped with a suitable column (e.g., Squalane WCOT) and a flame ionization detector (FID)[1].

-

Data Collection: The decrease in the this compound peak area and the increase in product peak areas are monitored over time at various temperatures (e.g., 600-750 K).

-

Kinetic Analysis: Rate constants are determined from the first-order rate law by plotting ln([A]₀/[A]t) versus time. The Arrhenius parameters are then extracted from a plot of ln(k) versus 1/T.

Caption: Experimental workflow for gas-phase pyrolysis kinetics study.

Thermogravimetric and Differential Scanning Calorimetry Analysis (TGA/DSC)

This analysis provides information on the onset temperature of decomposition, mass loss profile, and associated thermal events (endothermic/exothermic processes).

Methodology:

-

Apparatus: A simultaneous TGA-DSC instrument is used.

-

Sample Preparation: A small, precise amount of this compound (e.g., 5-10 mg) is weighed into an aluminum or ceramic crucible.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 K/min) under a controlled atmosphere (e.g., high-purity nitrogen or air at a flow rate of 50 mL/min).

-

Data Collection: The instrument records the sample mass and differential heat flow as a function of temperature.

-

Data Analysis: The onset of decomposition is determined from the TGA curve where significant mass loss begins. The DTG (derivative thermogravimetry) curve identifies the temperature of maximum decomposition rate. The DSC curve indicates whether the decomposition is endothermic or exothermic. Kinetic parameters can also be estimated using model-free methods (e.g., Flynn-Wall-Ozawa) by analyzing the data from multiple heating rates.

Conclusion

The thermal stability of this compound is governed by the high-energy barrier to the cleavage of its strained cyclopropane ring. Kinetic data from its methylated analog, methylcyclopropanemethanol, indicate that decomposition becomes significant at temperatures above 640 K, proceeding via a first-order, unimolecular mechanism[1]. The primary decomposition pathway involves a biradical intermediate that rearranges to form but-3-en-1-ol and other isomeric products, with fragmentation occurring at higher temperatures. For professionals in drug development and chemical synthesis, this suggests that this compound is thermally stable under typical synthetic and storage conditions but will undergo predictable decomposition at elevated temperatures. The experimental protocols outlined provide a robust framework for detailed thermal hazard assessment and mechanistic investigation.

References

Cyclopropylmethanol: A Technical Guide to Commercial Availability, Purity, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopropylmethanol (CAS No: 2516-33-8), also known as cyclopropanemethanol or cyclopropylcarbinol, is a pivotal building block in modern organic synthesis. Its unique strained three-membered ring imparts distinct chemical properties that are highly valued in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its commercial availability, typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability

This compound is readily available from a range of chemical suppliers, from laboratory-scale quantities to bulk industrial volumes. Production capacities can reach up to several metric tons per month, ensuring a stable supply for large-scale manufacturing.